molecular formula C17H15F3N2O3 B2951416 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034472-37-0

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2951416
CAS RN: 2034472-37-0
M. Wt: 352.313
InChI Key: UNXGTCPKRXYEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridine ring, and a phenyl ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom, and the phenyl ring is a six-membered carbon ring with alternating double and single bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. These groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .

Mechanism of Action

Pharmacokinetics, or the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, are crucial for determining its bioavailability. These properties are influenced by factors such as the compound’s solubility, stability, and interactions with various enzymes and transporters in the body . Again, without specific studies, it’s challenging to predict the ADME properties of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone in lab experiments is its low toxicity levels, which makes it a safer alternative to other compounds. Additionally, this compound has been found to have a high purity and yield, making it easier to work with in experiments. However, one limitation of this compound is its high cost, which can be a barrier for some researchers.

Future Directions

There are several future directions for (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone research. One direction is to further explore its potential as an antitumor agent and develop it into a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent and develop it into a treatment for inflammatory diseases. Additionally, further research can be done to explore its antiviral properties and develop it into a treatment for viral infections. Finally, more studies can be conducted to explore the mechanism of action of this compound and its potential applications in other fields such as neuroscience and immunology.
Conclusion
This compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can be synthesized through a multi-step process. The first step involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyridine-4-carboxylic acid to form 3-(trifluoromethoxy)phenyl(pyridin-4-yl)methanone. The second step involves the reaction of this compound with pyrrolidine to form this compound. The purity and yield of this compound can be improved through further purification methods such as recrystallization.

Scientific Research Applications

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to have antitumor activity through the inhibition of tubulin polymerization, which is important for cell division. This compound has also shown potential as an anti-inflammatory agent through the inhibition of the NF-κB pathway. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)25-14-3-1-2-12(10-14)16(23)22-9-6-15(11-22)24-13-4-7-21-8-5-13/h1-5,7-8,10,15H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXGTCPKRXYEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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